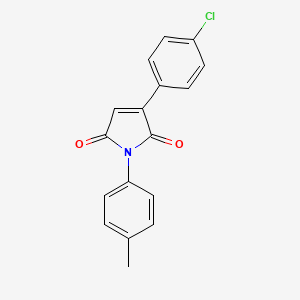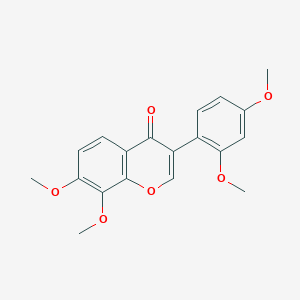
Diperoxydecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diperoxydecanedioic acid is an organic peroxide compound with the molecular formula C10H18O6. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. This compound is particularly notable for its ability to release oxygen, making it useful in bleaching and disinfection processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diperoxydecanedioic acid can be synthesized through the peroxidation of decanedioic acid. The process typically involves the reaction of decanedioic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced reactors and separation techniques helps in the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diperoxydecanedioic acid primarily undergoes oxidation reactions due to its peroxide groups. It can also participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and organic acids. The reactions are typically carried out under acidic conditions to stabilize the peroxide group.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, and are conducted under mild conditions to prevent the decomposition of the peroxide.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as aldehydes, ketones, and carboxylic acids. These products are often used in further chemical synthesis or as intermediates in industrial processes.
Aplicaciones Científicas De Investigación
Diperoxydecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals.
Biology: The compound is used in studies related to oxidative stress and its effects on biological systems. It serves as a model compound for studying the mechanisms of peroxide-induced oxidation in cells.
Medicine: this compound is explored for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: It is used in the bleaching of textiles and paper, as well as in the formulation of disinfectants and cleaning agents.
Mecanismo De Acción
The mechanism of action of diperoxydecanedioic acid involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and singlet oxygen, are highly reactive and can oxidize a wide range of organic and inorganic substances. The molecular targets of these ROS include cellular components like lipids, proteins, and nucleic acids, leading to oxidative damage and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Peracetic Acid: Another organic peroxide with strong oxidizing properties, commonly used in disinfection and sterilization.
Hydrogen Peroxide: A simple peroxide used widely as a disinfectant and bleaching agent.
Benzoyl Peroxide: Used in acne treatment and as a polymerization initiator in the production of plastics.
Uniqueness
Diperoxydecanedioic acid is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike simpler peroxides like hydrogen peroxide, it offers a more controlled release of oxygen, making it suitable for applications requiring precise oxidation conditions. Additionally, its longer carbon chain compared to peracetic acid allows for different solubility and reactivity profiles, making it versatile in various industrial and research applications.
Propiedades
Número CAS |
5796-85-0 |
|---|---|
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
decanediperoxoic acid |
InChI |
InChI=1S/C10H18O6/c11-9(15-13)7-5-3-1-2-4-6-8-10(12)16-14/h13-14H,1-8H2 |
Clave InChI |
UNWDCFHEVIWFCW-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)OO)CCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


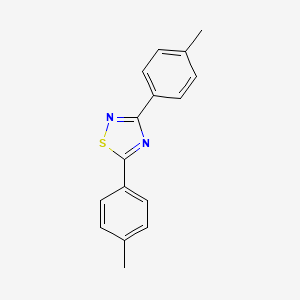
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
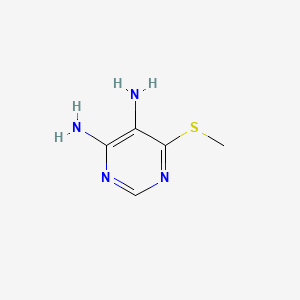
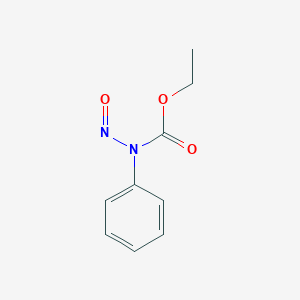
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
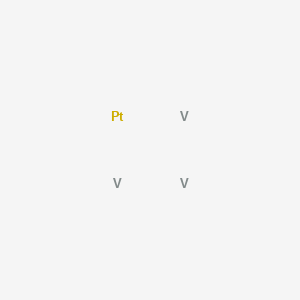
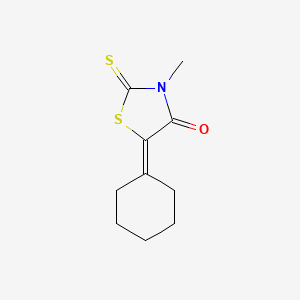
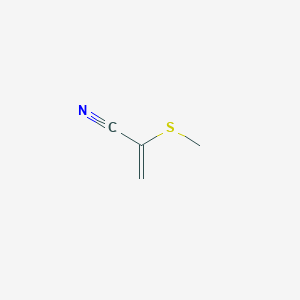
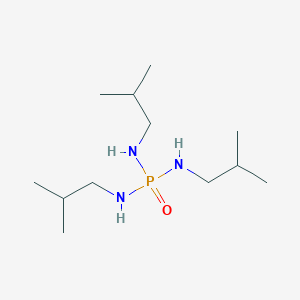
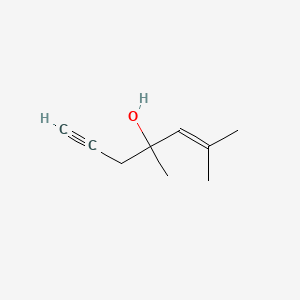
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

